2-[(E)-Formyldiazenyl]pentanedioic acid
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Description
2-[(E)-Formyldiazenyl]pentanedioic acid (FDPA) is a dicarboxylic acid that has been studied for its potential uses in various scientific applications. FDPA is a derivative of the naturally occurring amino acid, glutamic acid, and can be synthesized through a variety of methods. FDPA has been studied for its ability to act as a chelator, a ligand, and a catalyst in a variety of biochemical and physiological processes.
Scientific Research Applications
Antineoplastic Activity of Pentanedioic Acid Derivatives
Research into pentanedioic acid derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, has shown promising antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds exhibited significant antineoplastic effects against various human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) in laboratory studies. Additionally, their effectiveness was demonstrated in animal models, suggesting potential for development into cancer therapies (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).
Inhibitors of Glutamate Carboxypeptidase II
Thiol-based 2-(thioalkyl)pentanedioic acids have been synthesized and evaluated as inhibitors of glutamate carboxypeptidase II (GCP II), an enzyme linked to neuropathic pain and other neurological conditions. These inhibitors, particularly 2-(3-mercaptopropyl)pentanedioic acid, demonstrated potent inhibitory effects and oral bioavailability in animal models, offering a new approach to treating neuropathic pain and potentially other neurological disorders (Majer et al., 2003).
Chemical Separation and Analysis Techniques
The study of pentanedioic acid derivatives extends into chemical separation techniques, with research exploring the reactive extraction of pentanedioic acid using Amberlite LA-2 in various solvents. This work provides valuable insights into optimizing extraction processes for chemical compounds, which is crucial for both industrial applications and laboratory research (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).
properties
IUPAC Name |
2-(formyldiazenyl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMIQVLVCFMWDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747832 |
Source
|
Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-Formyldiazenyl]pentanedioic acid | |
CAS RN |
943418-43-7 |
Source
|
Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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